molecular formula C15H14N2O3 B5272799 2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate

2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate

Cat. No.: B5272799
M. Wt: 270.28 g/mol
InChI Key: LHMDRDKVGXJKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, like other pyrazine derivatives, exhibits significant biological activities and has been the subject of various scientific studies.

Future Directions

The future directions in the research of pyrazine derivatives could include further exploration of their synthetic pathways and biological activities, as well as the development of new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate typically involves the reaction of 2,5-dimethylphenylacetic acid with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate stands out due to its unique combination of a dimethylphenyl group and a pyrazine-2-carboxylate moiety. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-3-4-11(2)12(7-10)14(18)9-20-15(19)13-8-16-5-6-17-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMDRDKVGXJKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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